molecular formula C15H13N3O2S2 B2449034 N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide CAS No. 864858-54-8

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide

Cat. No. B2449034
CAS RN: 864858-54-8
M. Wt: 331.41
InChI Key: AIJICYUPYJDDBL-UHFFFAOYSA-N
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Description

“N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide” is a chemical compound with the formula C20H21N3O5S. It has a net charge of 0, an average mass of 415.465, and a mono-isotopic mass of 415.12019 .


Molecular Structure Analysis

The InChI string of the molecule is InChI=1S/C20H21N3O5S/c1-11(24)23-6-5-13-14(9-21)20(29-17(13)10-23)22-19(25)12-7-15(26-2)18(28-4)16(8-12)27-3/h7-8H,5-6,10H2,1-4H3,(H,22,25) . This indicates the presence of various functional groups such as acetyl, cyano, and carboxamide groups.


Physical And Chemical Properties Analysis

The compound has a melting point of 265–266 °C . Its IR spectrum shows peaks at 3302 cm−1 (NH), 2210 cm−1 (C≡N), and 1662 cm−1 (C=O), indicating the presence of NH, C≡N, and C=O groups . Its 1H NMR and 13C NMR spectra provide further information about its structure .

Scientific Research Applications

Synthesis of Biologically Active Compounds

N-cyanoacetamides, such as the compound , are considered privileged structures and are one of the most important precursors for heterocyclic synthesis . They are extensively utilized as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Formation of Heterocyclic Moieties

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . This allows for the formation of novel heterocyclic moieties, which can have diverse biological activities .

Development of Chemotherapeutic Agents

The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade . The synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles highlights their potential in evolving better chemotherapeutic agents .

Synthesis of Thiophene Derivatives

The microwave irradiation of cyanoacetamides with cyclohexanone, sulfur, and aluminum oxide as a solid support in the presence of morpholine as a basic catalyst under solvent-free condition for several minutes gave thiophene derivatives in high yields .

Formation of 2-Oxopyridine Derivatives

Treatment of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide with active methylene reagents afforded the respective 2-oxopyridine derivatives . The reaction took place via 1,3-dinucleophilic attack by the active methylene reagent on the acetamido 1,3-bielectrophilic moiety of the starting compound .

Antiviral Activity

Indole derivatives, which can be synthesized from compounds like the one , have shown antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S2/c1-9(19)18-5-4-10-11(7-16)15(22-13(10)8-18)17-14(20)12-3-2-6-21-12/h2-3,6H,4-5,8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJICYUPYJDDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide

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